

Technical Guide: 4'-iso-Propyl-2,2,2-trifluoroacetophenone

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Compound of Interest

Compound Name: 4'-iso-Propyl-2,2,2-trifluoroacetophenone

Cat. No.: B043569

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CAS Number: 2044-83-9

Introduction

4'-iso-Propyl-2,2,2-trifluoroacetophenone is a fluorinated aromatic ketone. The presence of the trifluoromethyl group significantly influences the compound's chemical and physical properties, including its electrophilicity and metabolic stability. Such compounds are of considerable interest to researchers in medicinal chemistry and drug development due to their potential as enzyme inhibitors and as building blocks for more complex pharmaceutical agents. This technical guide provides an overview of its physicochemical properties, a potential synthetic route, and a discussion of its anticipated, though not yet experimentally confirmed, biological significance.

Physicochemical Properties

A comprehensive experimental characterization of **4'-iso-Propyl-2,2,2-trifluoroacetophenone** is not extensively documented in publicly available literature. However, based on its chemical structure, several key physicochemical properties can be predicted.

Property	Value	Source
CAS Number	2044-83-9	Supplier Data
Molecular Formula	C ₁₁ H ₁₁ F ₃ O	Calculated
Molecular Weight	216.20 g/mol	Calculated
Appearance	Predicted: Colorless to pale yellow liquid	Analog Comparison
Boiling Point	Not determined	-
Melting Point	Not determined	-
Density	Not determined	-
Solubility	Predicted: Soluble in organic solvents (e.g., dichloromethane, ethyl acetate, acetone), insoluble in water	Structural Analysis

Synthesis

A plausible and commonly employed method for the synthesis of **4'-iso-Propyl-2,2,2-trifluoroacetophenone** is the Friedel-Crafts acylation of cumene (isopropylbenzene).

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure based on established methods for the synthesis of aromatic ketones. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, may be required to achieve high yields and purity.

Materials:

- Cumene (isopropylbenzene)
- Trifluoroacetic anhydride (TFAA) or Trifluoroacetyl chloride
- A Lewis acid catalyst (e.g., anhydrous aluminum chloride (AlCl₃), ferric chloride (FeCl₃))

- Anhydrous, non-polar solvent (e.g., dichloromethane (DCM), carbon disulfide (CS₂))
- Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent and the Lewis acid catalyst.
- Cool the mixture in an ice bath (0 °C).
- Slowly add the trifluoroacetylating agent (trifluoroacetic anhydride or trifluoroacetyl chloride) to the stirred suspension.
- To this mixture, add a solution of cumene in the anhydrous solvent dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, carefully quench the reaction by pouring the mixture over crushed ice and dilute with cold water.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane).
- Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

While experimental spectra are not readily available, the expected NMR and IR spectral data can be predicted based on the structure of **4'-iso-Propyl-2,2,2-trifluoroacetophenone** and data from analogous compounds.

Predicted ^1H NMR Spectrum

- Aromatic Protons: Two doublets in the aromatic region (approximately δ 7.3-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.
- Isopropyl Methine Proton: A septet at approximately δ 3.0-3.2 ppm.
- Isopropyl Methyl Protons: A doublet at approximately δ 1.2-1.3 ppm.

Predicted ^{13}C NMR Spectrum

- Carbonyl Carbon: A quartet (due to coupling with the fluorine atoms) in the downfield region (approximately δ 180-190 ppm).
- Trifluoromethyl Carbon: A quartet in the upfield region (approximately δ 115-125 ppm) with a large C-F coupling constant.
- Aromatic Carbons: Signals in the aromatic region (approximately δ 125-155 ppm).
- Isopropyl Carbons: Signals for the methine and methyl carbons in the aliphatic region (approximately δ 20-35 ppm).

Predicted IR Spectrum

- C=O Stretch: A strong absorption band around 1700-1720 cm^{-1} .
- C-F Stretch: Strong absorption bands in the region of 1100-1300 cm^{-1} .

- Aromatic C-H Stretch: Peaks above 3000 cm^{-1} .
- Aliphatic C-H Stretch: Peaks below 3000 cm^{-1} .
- Aromatic C=C Stretch: Peaks in the $1450\text{-}1600\text{ cm}^{-1}$ region.

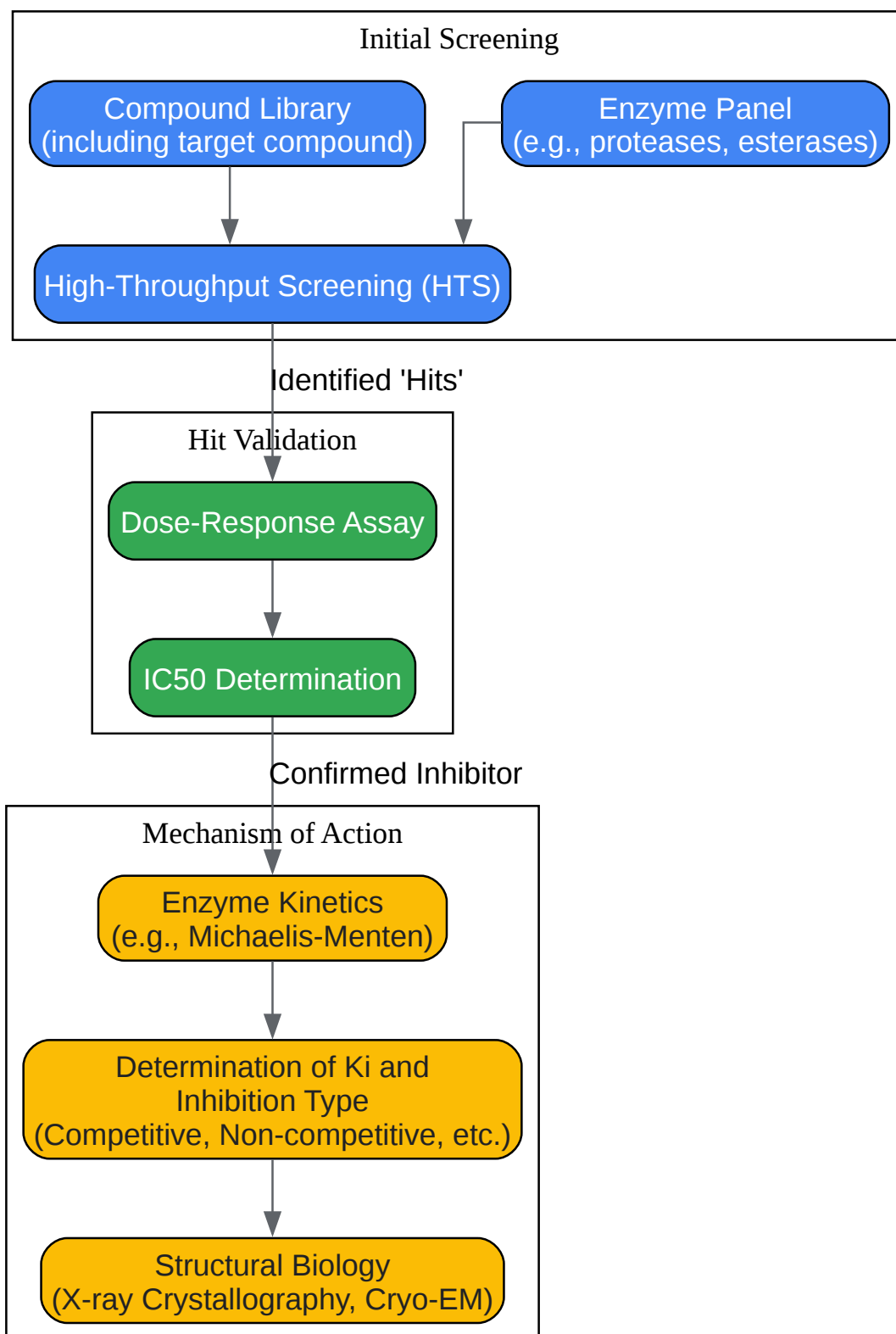
Potential Biological Activity and Signaling Pathways

Specific biological data for **4'-iso-Propyl-2,2,2-trifluoroacetophenone** is not available in the current literature. However, the structural motifs present in the molecule suggest potential areas of biological activity that warrant investigation.

Trifluoromethyl ketones are known to be potent inhibitors of various hydrolase enzymes, such as proteases and esterases. The electrophilic nature of the carbonyl carbon, enhanced by the electron-withdrawing trifluoromethyl group, makes it susceptible to nucleophilic attack by active site residues (e.g., serine, cysteine, or threonine) of these enzymes. This can lead to the formation of a stable hemiacetal or hemiketal adduct, effectively inhibiting the enzyme.

Hypothetical Enzyme Inhibition Workflow

The following diagram illustrates a general workflow for screening **4'-iso-Propyl-2,2,2-trifluoroacetophenone** for enzyme inhibitory activity.

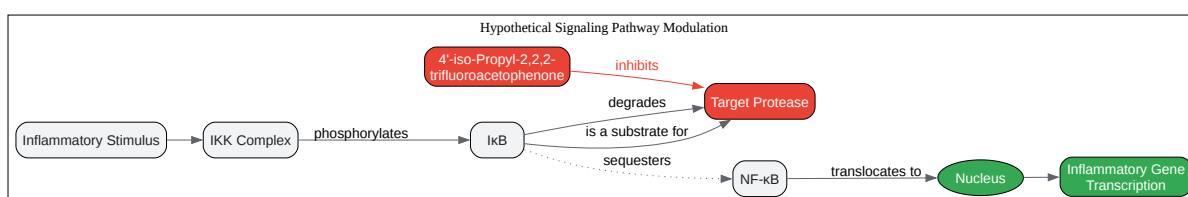


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Caption: A generalized workflow for identifying and characterizing enzyme inhibitors.

Potential Signaling Pathway Involvement

Given the role of many enzymes in cellular signaling, inhibitors of these enzymes can modulate various pathways. For instance, if **4'-iso-Propyl-2,2,2-trifluoroacetophenone** were found to inhibit a specific protease involved in the NF- κ B signaling pathway, it could have anti-inflammatory effects. The diagram below illustrates a simplified representation of such a hypothetical interaction.



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Caption: Hypothetical inhibition of a key protease in a signaling pathway.

Conclusion

4'-iso-Propyl-2,2,2-trifluoroacetophenone represents a chemical entity with significant potential for applications in drug discovery and development. While detailed experimental data is currently sparse in the public domain, its structural features suggest it could act as a valuable tool for probing enzyme function and potentially as a lead compound for the development of novel therapeutics. Further research is warranted to fully characterize its physicochemical properties, optimize its synthesis, and explore its biological activities.

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